molecular formula C7H5ClHgO2 B043522 4-Chloromercuribenzoic acid CAS No. 59-85-8

4-Chloromercuribenzoic acid

Cat. No.: B043522
CAS No.: 59-85-8
M. Wt: 357.16 g/mol
InChI Key: YFZOUMNUDGGHIW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromercuribenzoic acid, also known as (4-carboxyphenyl)chloromercury, is an organomercury compound. It is primarily used as a protease inhibitor in molecular biology applications. This compound reacts with thiol groups in proteins, making it an effective inhibitor of enzymes that depend on thiol reactivity, such as cysteine proteases like papain and acetylcholinesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromercuribenzoic acid typically involves the reaction of benzoic acid derivatives with mercuric chloride. The process can be summarized as follows:

    Starting Material: Benzoic acid or its derivatives.

    Reagent: Mercuric chloride (HgCl₂).

    Reaction Conditions: The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Chloromercuribenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Complexation Reactions: The mercury atom can form complexes with various ligands.

Common Reagents and Conditions:

    Thiol Reagents: The compound reacts with thiol-containing reagents, leading to the formation of mercaptides.

    Aqueous Medium: Many reactions involving this compound are carried out in aqueous solutions to facilitate the interaction between reactants.

Major Products: The major products formed from these reactions include substituted benzoic acid derivatives and various mercury complexes.

Scientific Research Applications

4-Chloromercuribenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Aminophenylmercuric acetate: Another organomercury compound used in similar applications.

    p-Hydroxymercuribenzoic acid: Shares similar inhibitory properties and applications.

Uniqueness: 4-Chloromercuribenzoic acid is unique due to its specific reactivity with thiol groups, making it a valuable tool in molecular biology for studying thiol-dependent enzymes. Its ability to form stable complexes with mercury also distinguishes it from other similar compounds .

Properties

IUPAC Name

(4-carboxyphenyl)mercury(1+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOUMNUDGGHIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClHgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-85-8
Record name p-Chloromercuribenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-CHLOROMERCURIBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1LE0WZ4BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloromercuribenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloromercuribenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Chloromercuribenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Chloromercuribenzoic acid
Reactant of Route 5
4-Chloromercuribenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chloromercuribenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.